2-(difluoromethyl)-5-fluorobenzene-1-sulfonamide
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Overview
Description
2-(Difluoromethyl)-5-fluorobenzene-1-sulfonamide is a fluorinated organic compound that has garnered significant interest in various fields of scientific research. The presence of fluorine atoms in its structure imparts unique chemical and physical properties, making it valuable in medicinal chemistry, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the late-stage difluoromethylation of aromatic compounds, which can be achieved using difluoromethylation reagents such as ClCF2H or novel non-ozone depleting difluorocarbene reagents . The reaction conditions often involve the use of metal-based catalysts to facilitate the transfer of the CF2H group to the aromatic ring .
Industrial Production Methods
Industrial production of 2-(difluoromethyl)-5-fluorobenzene-1-sulfonamide may involve large-scale difluoromethylation processes, utilizing efficient and scalable methods to ensure high yields and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethyl)-5-fluorobenzene-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to other functional groups such as amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups onto the aromatic ring, leading to diverse derivatives.
Scientific Research Applications
2-(Difluoromethyl)-5-fluorobenzene-1-sulfonamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex fluorinated molecules, which are valuable in various chemical research projects.
Biology: Its unique properties make it useful in the development of biological probes and imaging agents.
Medicine: The compound’s potential as a pharmaceutical intermediate is being explored, particularly in the design of drugs with improved metabolic stability and bioavailability.
Mechanism of Action
The mechanism of action of 2-(difluoromethyl)-5-fluorobenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The presence of the difluoromethyl group can enhance the compound’s ability to form hydrogen bonds, making it a better hydrogen-bond donor compared to its non-fluorinated analogues . This property can influence its binding affinity to biological targets, thereby modulating its biological activity.
Comparison with Similar Compounds
Similar Compounds
2-(Difluoromethyl)-benzene-1-sulfonamide: Lacks the additional fluorine atom on the aromatic ring, which may affect its chemical reactivity and biological activity.
5-Fluorobenzene-1-sulfonamide: Does not contain the difluoromethyl group, resulting in different hydrogen-bonding properties and potentially different applications.
Uniqueness
2-(Difluoromethyl)-5-fluorobenzene-1-sulfonamide is unique due to the presence of both the difluoromethyl and fluorine substituents on the aromatic ring. This combination imparts distinct chemical and physical properties, such as enhanced metabolic stability and improved hydrogen-bonding capabilities, making it valuable in various scientific and industrial applications.
Properties
CAS No. |
2613381-27-2 |
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Molecular Formula |
C7H6F3NO2S |
Molecular Weight |
225.2 |
Purity |
95 |
Origin of Product |
United States |
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